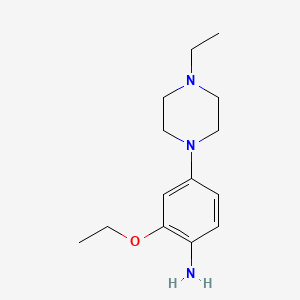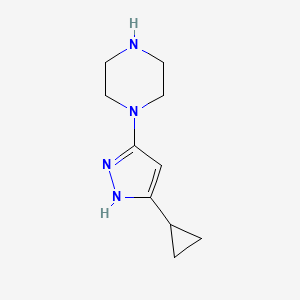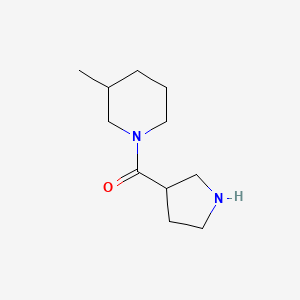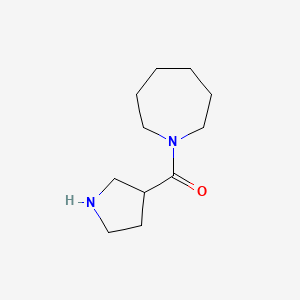
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline features an aniline ring, an ethoxy group, and an ethylpiperazine group. The InChI Code for the compound is 1S/C12H19N3.2ClH/c1-2-14-7-9-15 (10-8-14)12-5-3-11 (13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline are not available, compounds of this nature are often involved in various organic reactions. For instance, the piperazine ring can act as a base catalyst and a transition metal complexing reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-ethylpiperazin-1-yl)aniline, a related compound, include a molecular weight of 278.22 . The compound is a white to yellow solid at room temperature . For 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, the molecular weight is 205.3 .Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Activities
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, as part of various chemical syntheses, shows potential in the development of antimicrobial agents. For instance, the synthesis of eperezolid-like molecules, which involves the preparation of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline from 3,4-difluoro nitrobenzene, has shown significant antimicrobial activity, particularly against Mycobacterium smegmatis. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infections caused by mycobacteria (Yolal et al., 2012).
Inhibitors of Src Kinase Activity
The optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity showcases another research application. Analogs containing trisubstituted anilines, including structures related to 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, have been identified as potent Src inhibitors. These compounds, through their inhibitory activity, have potential therapeutic implications in cancer treatment, particularly in tumors where Src kinase activity is a contributing factor to disease progression (Boschelli et al., 2001).
Enhancing Learning and Memory
Research into derivatives of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline has shown promising results in enhancing cognitive functions. Specifically, studies on compounds like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl have demonstrated an ability to improve learning and memory reconstruction dysfunction in mice models. These findings could open new avenues for developing treatments for cognitive disorders (Zhang Hong-ying, 2012).
Antioxidant Activities of Metal Complexes
The compound also finds application in the synthesis of metal complexes with potential antioxidative activities. Studies have shown that complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline derivatives, closely related to 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, exhibit significant antioxidant activities. These complexes have been evaluated for their capacity to scavenge superoxide and hydroxyl radicals, suggesting their utility as potential antioxidants in medicinal chemistry (Wu et al., 2015).
Safety And Hazards
Safety information for 4-(4-ethylpiperazin-1-yl)aniline dihydrochloride, a related compound, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-3-16-7-9-17(10-8-16)12-5-6-13(15)14(11-12)18-4-2/h5-6,11H,3-4,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRPHBQNNAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)


![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)



![(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine](/img/structure/B1468724.png)


![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)
